Computed Lipophilicity (XLogP3) Differentiation vs. 4-Phenyl and 4-(3-Methoxyphenyl) Analogs
The target compound exhibits a computed XLogP3 of 3.5, which is 0.4–0.8 log units higher than the 4-phenyl analog (XLogP3 ≈ 2.7–3.1) and 0.2–0.5 log units higher than the 4-(3-methoxyphenyl) analog (XLogP3 ≈ 3.0–3.3), reflecting the lipophilic contribution of the 4-ethoxy substituent [1]. Higher lipophilicity correlates with enhanced passive membrane permeability but also potentially increased non-specific protein binding, making this compound a distinct tool for probing lipophilicity-activity relationships within the series.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (computed by XLogP3 3.0, PubChem 2025) |
| Comparator Or Baseline | (Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol: XLogP3 ≈ 2.7–3.1 (estimated from structure); (Z)-2-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol: XLogP3 ≈ 3.0–3.3 |
| Quantified Difference | ΔXLogP3 = +0.4 to +0.8 vs. 4-phenyl analog; ΔXLogP3 = +0.2 to +0.5 vs. 4-(3-methoxyphenyl) analog |
| Conditions | Computed values from PubChem XLogP3 algorithm; comparator values estimated from structure due to absence of explicit PubChem entries for exact comparators |
Why This Matters
Selecting the higher-lipophilicity 4-ethoxyphenyl derivative over the 4-phenyl analog may improve membrane permeability in cell-based assays, but requires empirical confirmation of solubility and non-specific binding before procurement.
- [1] PubChem Compound Summary for CID 16955808, computed XLogP3 property. National Center for Biotechnology Information, 2025. View Source
